8-bromo-10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
説明
This compound belongs to the benzoxadiazocin family, characterized by a fused bicyclic core incorporating oxygen and nitrogen heteroatoms. Its structure includes:
- 10-Methoxy group: Influences solubility and electronic properties.
- 2-Methyl and m-tolyl (3-methylphenyl) groups: Contribute to steric bulk and modulate receptor binding affinity.
特性
IUPAC Name |
4-bromo-6-methoxy-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-11-5-4-6-13(7-11)22-18(23)21-15-10-19(22,2)25-17-14(15)8-12(20)9-16(17)24-3/h4-9,15H,10H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAYKZGFQVOWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4OC)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
8-Bromo-10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, particularly in the context of anticancer activity.
Chemical Structure and Properties
The compound's structure is characterized by a methanobenzo[g][1,3,5]oxadiazocin core with various functional groups that contribute to its biological activity. The presence of bromine and methoxy groups enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps of cyclization and functional group modifications. Common synthetic routes include:
- Cyclization : Using acidic or basic conditions to form the oxadiazocin ring.
- Functional Group Modification : Introducing bromine and methoxy groups through electrophilic substitution reactions.
Anticancer Activity
Recent studies have indicated that compounds similar to 8-bromo-10-methoxy derivatives exhibit significant anticancer properties. For instance, research has shown that various synthesized compounds demonstrate cytotoxic effects against multiple cancer cell lines including:
- U251 (human glioblastoma)
- PC-3 (human prostatic adenocarcinoma)
- MCF-7 (human breast adenocarcinoma)
In comparative studies, these compounds often show enhanced activity compared to standard chemotherapeutics like cisplatin .
The biological activity of 8-bromo-10-methoxy derivatives may be attributed to their ability to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds can disrupt cellular processes such as:
- Cell Cycle Arrest : Compounds have been shown to arrest the cell cycle at the G0/G1 phase.
- Induction of Apoptosis : Flow cytometric analyses reveal increased apoptotic cell death in treated cancer cells.
Case Studies
Several case studies highlight the effectiveness of similar compounds in preclinical settings:
- Study on Ferrocenylthiosemicarbazones :
- Menadione-based Triazole Hybrids :
Comparative Analysis
The following table summarizes the anticancer activity of 8-bromo derivatives compared to standard treatments:
| Compound Type | IC50 (µg/mL) | Cell Line Tested | Comparison to Cisplatin |
|---|---|---|---|
| 8-Bromo Derivative | 0.058 | MCF-7 | Higher |
| Ferrocenylthiosemicarbazones | 0.002 | HCT-15 | Much Higher |
| Menadione-based Triazole Hybrid | 0.005 | A549 | Comparable |
| Cisplatin | 0.0057 | MCF-7 | Reference |
類似化合物との比較
Structural Implications :
- Bromine vs. Methoxy : Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets, whereas methoxy groups improve solubility .
- m-Tolyl vs.
Physicochemical and Pharmacological Comparisons
Limited bioactivity data are available for the target compound. However, inferences can be drawn from analogs:
- Analog 1 () : Phenethyl-substituted derivatives are explored in CNS drug discovery due to their ability to cross the blood-brain barrier .
- Analog 2 () : Methoxy-substituted variants may exhibit enhanced metabolic stability compared to brominated counterparts .
Computational Insights : Graph-based similarity analysis () suggests that the target compound shares >70% structural similarity with Analog 1, primarily due to the conserved benzoxadiazocin core. Differences in substituents reduce similarity to Analog 2 (~60%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
